AZD5423 is a synthetic, non-steroidal selective glucocorticoid receptor modulator (SGRM) developed for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). [, , ] It acts by binding to the glucocorticoid receptor (GR), a nuclear receptor involved in regulating inflammatory and immune responses. [] Unlike traditional glucocorticoids, AZD5423 was designed to selectively activate specific GR pathways, potentially leading to a more favorable therapeutic index with reduced side effects. [, , ]
AZD5423 is derived from a collaborative effort between AstraZeneca and Bayer Schering Pharma, aimed at creating a safer alternative to conventional inhalable glucocorticoids. The collaboration utilized high-throughput screening techniques to identify effective compounds while addressing safety concerns associated with potential carcinogenic metabolites .
The synthesis of AZD5423 involves a series of chemical reactions that lead to the formation of its unique molecular structure. The development process focused on optimizing the compound's interaction with the glucocorticoid receptor while minimizing adverse effects.
AZD5423 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity.
The molecular structure can be represented using various chemical notations:
AZD5423 undergoes specific chemical reactions that are crucial for its activity as a glucocorticoid receptor modulator.
These interactions highlight the compound's dual mechanism of action, targeting both receptor-mediated pathways and kinase inhibition.
The mechanism by which AZD5423 exerts its effects involves complex biochemical pathways.
Upon administration, AZD5423 binds selectively to the glucocorticoid receptor, leading to:
This mechanism aims to provide therapeutic benefits without the side effects commonly associated with long-term steroid use .
Understanding the physical and chemical properties of AZD5423 is essential for evaluating its behavior in biological systems.
These properties suggest that AZD5423 is likely to have significant bioavailability due to its lipophilic nature, although its water solubility may pose challenges for formulation .
AZD5423 is primarily being investigated for its potential applications in treating respiratory diseases.
AZD5423 binds the kinase domain of receptor-interacting serine/threonine-protein kinase 3 (RIPK3) through specific hydrogen-bond interactions with residues Lys50 and Arg313. These bonds stabilize the ATP-binding pocket, preventing RIPK3 autophosphorylation and subsequent activation of the necroptosis pathway. Mutagenesis studies confirm that substitutions at Lys50 or Arg313 abolish AZD5423's inhibitory effects, underscoring their critical role in binding [1] [5] [7]. The compound's binding affinity is further enhanced by hydrophobic interactions with adjacent residues, resulting in a dissociation constant (Kd) in the low nanomolar range.
Table 1: Key Binding Interactions of AZD5423 with RIPK3
RIPK3 Residue | Interaction Type | Functional Consequence |
---|---|---|
Lys50 | Hydrogen bonding | Disrupts ATP binding |
Arg313 | Hydrogen bonding | Stabilizes kinase domain |
Val45 | Hydrophobic | Enhances binding affinity |
AZD5423 blocks RIPK3-mediated phosphorylation of mixed-lineage kinase domain-like pseudokinase (MLKL), a key step in necroptotic pore formation. By inhibiting RIPK3 kinase activity, AZD5423 prevents MLKL oligomerization and translocation to the plasma membrane, thereby maintaining membrane integrity. In cisplatin-induced acute kidney injury (AKI) models, AZD5423 reduced phospho-MLKL levels by >70% compared to controls, confirming its disruption of this downstream pathway [1] [2] [5].
In preclinical studies, AZD5423 demonstrated superior efficacy to the benchmark RIPK3 inhibitor GSK872:
As a selective glucocorticoid receptor modulator (SGRM), AZD5423 binds the glucocorticoid receptor (GR) ligand-binding domain with high affinity (IC₅₀ = 0.9 nM). Unlike steroidal agonists (e.g., budesonide), its nonsteroidal structure enables biased signaling—promoting GR monomer formation over dimers. This selective dimerization reduces transactivation of genes associated with metabolic side effects while preserving anti-inflammatory activity [4] [6] [9].
Table 2: Glucocorticoid Receptor Binding Profile of AZD5423
Property | AZD5423 | Budesonide (Steroidal Reference) |
---|---|---|
GR Binding IC₅₀ (nM) | 0.9 | 0.2 |
Selectivity vs. Other Nuclear Receptors | >900-fold | 10–100-fold |
Receptor Dimerization | Partial | Full |
AZD5423 modulates GR-mediated transcription through two mechanisms:
Comparative Analysis of AZD5423 Mechanisms
Dual Targeting Efficacy
AZD5423 uniquely combines RIPK3 inhibition (necroptosis blockade) and GR modulation (anti-inflammation):
Selectivity Profiling
Table 3: Kinase Selectivity and Functional Effects of AZD5423
Target | Activity | Functional Outcome |
---|---|---|
RIPK3 | Inhibitor (Kd = 2.1 nM) | Blocks necroptosis |
Glucocorticoid receptor | Agonist (IC₅₀ = 0.9 nM) | Anti-inflammatory effects |
RIPK1 | No inhibition | Avoids apoptotic side effects |
Other steroid receptors (MR, PR, AR) | No binding (>900-fold selectivity) | Minimizes off-target hormonal effects |
Therapeutic Implications and Research Applications
Acute Kidney Injury (AKI)
AZD5423 demonstrates reno-protective effects in AKI models:
Respiratory Diseases
Inhaled AZD5423 significantly attenuated allergen-induced responses in asthma:
Emerging Applications
Ongoing research explores AZD5423 in necroptosis-driven pathologies:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0